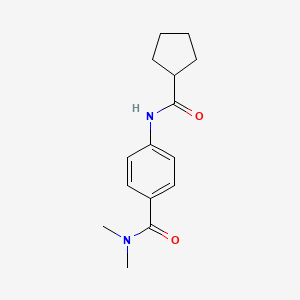
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, also known as PBTZ169, is a small molecule compound that has been extensively studied for its potential applications in the field of tuberculosis (TB) research. This compound was first synthesized in 2010 by researchers at the University of Cape Town, South Africa, and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is not fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components, including arabinogalactan and mycolic acids. This leads to disruption of the cell wall structure and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide can inhibit the growth of cancer cells and has anti-inflammatory properties. However, further research is needed to fully understand these effects and their potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is its potent activity against drug-resistant strains of M. tuberculosis, which is a major challenge in the treatment of TB. Additionally, 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have a low toxicity profile in vitro, which is promising for the development of new TB drugs. However, one limitation of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide. One area of focus could be the development of new formulations of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide and its potential applications in the treatment of other diseases, such as cancer and inflammatory disorders. Finally, clinical trials are needed to assess the safety and efficacy of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide in humans.
Synthesemethoden
The synthesis of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide involves a multi-step process that includes the condensation of 2-phenyl-1H-benzo[d]imidazole-5-carboxaldehyde with 2-pyridinemethanamine, followed by the addition of 3-bromopropionyl chloride. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for TB. In vitro studies have demonstrated that 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has a minimum inhibitory concentration (MIC) of 0.06 μM against drug-resistant strains of M. tuberculosis, which is significantly lower than that of other TB drugs such as rifampicin and isoniazid.
Eigenschaften
IUPAC Name |
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(24-16-17-8-6-7-15-23-17)14-13-21-25-19-11-4-5-12-20(19)26(21)18-9-2-1-3-10-18/h1-12,15H,13-14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBLIXHUZIKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)


![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7534496.png)